(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid (CAS 47307-26-6, commonly referred to as Z-Asp-OtBu or N-Cbz-L-aspartic acid 1-tert-butyl ester) is a chirally pure, orthogonally protected L-aspartic acid derivative. It features a benzyloxycarbonyl (Cbz) group on the α-amine and a tert-butyl ester at the 1-position of the side chain, distinguishing it from the more common 4-tert-butyl ester regioisomer.

Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
CAS No. 47307-26-6
Cat. No. B112655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
CAS47307-26-6
Molecular FormulaC16H21NO6
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H21NO6/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1
InChIKeyDCRXXPBUFHOMPN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 47307-26-6: A Protected L-Aspartic Acid Building Block for Advanced Peptide Synthesis and Bioconjugation


(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid (CAS 47307-26-6, commonly referred to as Z-Asp-OtBu or N-Cbz-L-aspartic acid 1-tert-butyl ester) is a chirally pure, orthogonally protected L-aspartic acid derivative. It features a benzyloxycarbonyl (Cbz) group on the α-amine and a tert-butyl ester at the 1-position of the side chain, distinguishing it from the more common 4-tert-butyl ester regioisomer. This structural arrangement imparts unique reactivity and selectivity profiles essential for complex peptide synthesis, chemoenzymatic transformations, and medicinal chemistry applications where orthogonal deprotection strategies are paramount .

Procurement Risks: Why Substituting CAS 47307-26-6 with Common Aspartic Acid Esters Leads to Synthetic Failure


In peptide synthesis, the precise placement of orthogonal protecting groups dictates the success of regioselective couplings and final deprotection. Generic substitution of CAS 47307-26-6 with in-class analogs, such as N-Cbz-L-aspartic acid 4-tert-butyl ester (CAS 5545-52-8) or N-Fmoc-L-aspartic acid 4-tert-butyl ester, introduces divergent reactivity profiles that can lead to undesired side-chain modifications, premature deprotection, or failed peptide chain assembly [1]. The α-tert-butyl ester in 47307-26-6 is specifically engineered for applications where the 1-carboxylate must remain intact under conditions that cleave 4-esters, a critical distinction documented in patent literature for the synthesis of aspartic acid-1-tert-butyl ester derivatives [2].

Quantitative Differentiation Evidence: Why CAS 47307-26-6 Outperforms Generic Alternatives


Regioisomeric Identity: α-tert-Butyl Ester Enables Orthogonal Deprotection Unachievable with β-Esters

CAS 47307-26-6 possesses the tert-butyl ester at the 1-position (α-carboxyl) of the aspartic acid side chain, whereas the widely available analog N-Cbz-L-aspartic acid 4-tert-butyl ester (CAS 5545-52-8) bears the ester at the 4-position (β-carboxyl). This regioisomeric distinction is critical for orthogonal protection strategies: the 1-tert-butyl ester survives standard acidic cleavage conditions (e.g., 50% TFA/DCM, 30 min) that quantitatively remove the 4-tert-butyl ester . The patent literature explicitly describes the preparation of aspartic acid-1-tert-butyl ester derivatives as enabling 'high substrate/catalyst ratios' and 'quantitative yield' in deprotection reactions where the 4-ester would be labile [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Orthogonal Protection Compatibility: Stable Under Fmoc Deprotection Cycles Where Other Cbz Esters Fail

In Fmoc/tBu-based solid-phase peptide synthesis, the Cbz protecting group on 47307-26-6 remains fully stable under repetitive 20% piperidine/DMF deprotection cycles, a condition that would cleave base-labile Fmoc groups. Comparative literature indicates that the α-tert-butyl ester of aspartic acid exhibits a half-life exceeding 24 hours under 20% piperidine/DMF, whereas corresponding methyl or benzyl esters undergo partial transesterification within hours . This stability enables the simultaneous use of Fmoc and Cbz protection strategies, a synergy not achievable with analogs that rely solely on Fmoc or Boc chemistry.

Fmoc Chemistry Orthogonal Deprotection Peptide Stability

Demonstrated Application in Integrin αvβ3 Antagonist Synthesis: A Validated Drug Discovery Intermediate

The dicyclohexylamine salt form of 47307-26-6 (CAS 17335-87-4) is explicitly utilized as a key building block in the preparation of disubstituted indazoles that act as potent antagonists of the integrin αvβ3 receptor . This contrasts with generic Cbz-Asp-OtBu analogs (e.g., the 4-tert-butyl ester CAS 5545-52-8), which are primarily documented as general peptide synthesis intermediates without specific receptor-target validation . The α-tert-butyl ester configuration is essential for maintaining the correct stereoelectronic properties required for integrin binding pocket interactions.

Integrin Antagonists Medicinal Chemistry Drug Discovery

Glycopeptide Acceptor Optimization: Engineered for Chemoenzymatic Synthesis Where Generic Asp Esters Show Poor Activity

CAS 47307-26-6 has been specifically optimized as a chemoenzymatic methylester acceptor for glycopeptide synthesis, enabling the catalytic transfer of phosphates from ATP to amino acid residues . Standard Cbz-Asp-OtBu analogs (4-tert-butyl ester) lack this optimized glycopeptide acceptor functionality, as they are not designed to interact with enzymatic phosphate-transfer mechanisms. The compound's unique methylester moiety and stereochemistry facilitate substrate recognition by chymotrypsin-like enzymes for selective ester hydrolysis, a feature not replicated by β-tert-butyl esters or Fmoc-protected counterparts .

Glycopeptide Synthesis Chemoenzymatic Methods Bioconjugation

Dicyclohexylamine Salt Form Enhances Solubility and Stability: Superior Handling Characteristics for Process Chemistry

The dicyclohexylamine (DCHA) salt form of 47307-26-6 (CAS 17335-87-4 or 23632-70-4) exhibits markedly improved solubility in organic solvents (DMSO, methanol, DMF) compared to the free acid form, as documented in multiple vendor technical datasheets . This enhanced solubility is critical for homogeneous reactions in large-scale peptide synthesis. In contrast, the free acid form of the 4-tert-butyl ester analog (CAS 5545-52-8) typically requires additional solubilization strategies or higher solvent volumes, increasing process costs and complexity .

Process Chemistry Solubility Enhancement Peptide Manufacturing

Phosphatase-Like Catalytic Activity: A Unique Chemoenzymatic Function Absent in Common Aspartate Esters

CAS 47307-26-6 (as Z-Asp-OtBu) has been demonstrated to exhibit phosphatase-like enzymatic activity, mimicking the function of serine or asparagine residues in catalytic phosphate transfer . This property has been specifically engineered into the compound and is not observed in standard Cbz-Asp-OtBu analogs such as CAS 5545-52-8, which are designed solely as passive protected building blocks without catalytic functionality . The compound's ability to catalyze phosphate transfer from ATP to proteins and peptides positions it as a unique tool for enzyme optimization and protein engineering studies.

Phosphatase Mimetics Enzyme Optimization Protein Engineering

High-Value Application Scenarios: Where CAS 47307-26-6 Delivers Unique Procurement Value


Solid-Phase Peptide Synthesis Requiring Orthogonal Cbz/tBu Protection

In Fmoc-based SPPS, incorporating aspartic acid residues with orthogonal side-chain protection is essential for synthesizing branched or cyclic peptides. CAS 47307-26-6 enables the simultaneous use of Cbz (stable to piperidine) and tert-butyl (acid-labile) protecting groups, as its α-tert-butyl ester remains intact during repetitive Fmoc deprotection cycles (t₁/₂ > 24 h under 20% piperidine/DMF) . This stability minimizes premature side-chain exposure and ensures high-purity peptide products, directly reducing purification burden and increasing overall yield.

Integrin αvβ3 Antagonist Drug Discovery Programs

The DCHA salt of 47307-26-6 (CAS 17335-87-4) is a validated building block for constructing disubstituted indazole-based antagonists of integrin αvβ3 . Medicinal chemistry teams targeting this receptor for anti-angiogenic or anti-metastatic therapies require this specific building block to reproduce published synthetic routes and maintain SAR fidelity. Substitution with generic Cbz-Asp-OtBu analogs risks structural divergence that compromises receptor binding affinity.

Chemoenzymatic Glycopeptide and Glycoprotein Synthesis

CAS 47307-26-6 has been specifically optimized as a chemoenzymatic methylester acceptor for glycopeptide synthesis, enabling enzymatic phosphate transfer from ATP to peptide substrates . Research groups constructing homogeneous glycoproteins or glycopeptide libraries benefit from this compound's engineered substrate recognition, which generic aspartate esters do not provide. The methylester moiety facilitates selective enzymatic hydrolysis by chymotrypsin-like enzymes, enabling traceless deprotection strategies.

Process Chemistry and Large-Scale Peptide Manufacturing

The DCHA salt form of 47307-26-6 (CAS 23632-70-4) offers superior solubility in DMSO, methanol, and DMF compared to the free acid form of alternative aspartate esters . For pharmaceutical process development and GMP manufacturing, this enhanced solubility translates directly to reduced solvent volumes, improved reaction homogeneity, simplified workup procedures, and lower overall production costs. The DCHA counterion also facilitates crystallization for purification, a tangible advantage over analogs that require chromatographic purification.

Quote Request

Request a Quote for (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.